molecular formula C16H16BrNO4S B2459343 Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333450-61-6

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2459343
CAS No.: 333450-61-6
M. Wt: 398.27
InChI Key: RVZXGIIYYOMPDB-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine derivative featuring a 3-bromophenyl group and a 4-methylphenyl sulfonyl moiety attached to the nitrogen atom, with a methyl ester functionalization. This compound belongs to a class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZXGIIYYOMPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-bromophenylamine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.

    Glycinate Formation: The intermediate sulfonamide is then reacted with methyl chloroacetate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and phenyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This property has been explored in research focused on metabolic pathways where protease inhibition is crucial.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

  • Mechanism of Action : The compound disrupts mitochondrial function and increases reactive oxygen species (ROS) production, leading to programmed cell death. For example, studies have shown that concentrations above 10 µM significantly reduce cell viability in various cancer cell lines.
Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Triple-negative breast cancer)0.126Induces apoptosis through mitochondrial disruption
HeLa (Cervical cancer)0.150Increases ROS levels leading to cell death

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains.

  • Activity Against Pathogens : Studies have reported its effectiveness against common pathogens, indicating potential as a lead compound for antibiotic development.
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.35

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, this compound was tested on multiple cancer cell lines. Results indicated that at concentrations greater than 10 µM, the compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways.

  • Findings : The study concluded that the compound could serve as a promising candidate for further development in anticancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition Research

A separate investigation focused on the enzyme inhibition properties of this compound revealed its ability to inhibit serine proteases involved in various physiological processes.

  • Results : The compound demonstrated significant inhibitory activity with an IC50 value of approximately 50 nM against target proteases, highlighting its potential use in treating diseases where protease dysregulation is a factor.

Mechanism of Action

The mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol)
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Target) 3-Br C₁₇H₁₈BrNO₅S 428.30*
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-Cl, 4-OMe C₁₇H₁₈ClNO₅S 383.84
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-OMe C₁₇H₁₉NO₅S 349.40
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 5-Cl, 2-OMe C₁₇H₁₇ClNO₅S 378.84

*Calculated based on analogous compounds.

Physicochemical Properties

  • Melting Points : Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate melts at 153–156°C , while Methyl N-(3-methyl-[1,1′-biphenyl]-2-yl)-N-(4-nitrophenyl-sulfonyl)glycinate (S10f) has a melting point of 153–156°C . Bromine’s larger atomic radius may increase melting points compared to chloro derivatives.
  • NMR Trends : In S10f, the sulfonyl group deshields adjacent protons, with δ 8.16 ppm (aromatic protons) and δ 4.13–4.16 ppm (CH₂ glycinate) . Bromine’s electron-withdrawing effect could further downfield-shift aromatic protons in the target compound.

Reactivity and Stability

Electron-withdrawing groups (e.g., Br, Cl) enhance sulfonamide stability but may reduce nucleophilic substitution rates. Methoxy groups (electron-donating) could increase susceptibility to oxidation or hydrolysis. The 3-bromo substituent in the target compound may hinder dimerization compared to smaller groups like chloro .

Biological Activity

Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound classified as a sulfonyl glycinates. Its molecular formula is C16H16BrNO4S, and it has a molecular weight of 398.27 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the presence of both bromophenyl and methylphenyl groups in its structure, suggesting diverse reactivity profiles.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's ability to modulate biological pathways by acting as an electron-withdrawing group, thereby influencing the reactivity and binding affinity of the compound towards specific targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .

Enzyme IC50 (µM) Effect
Acetylcholinesterase115.63Moderate inhibition
Butyrylcholinesterase3.12High inhibition
Antiurease1.10Strong inhibition
Antithyrosinase11.52Moderate inhibition

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells. For example, a related compound demonstrated an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating significant potential for therapeutic applications .

Antioxidant Activity

The antioxidant properties of compounds in this class have also been evaluated using various assays, such as DPPH and CUPRAC methods. These studies typically show that such compounds possess notable free radical scavenging abilities, contributing to their potential use in formulations aimed at combating oxidative stress-related conditions .

Case Studies

  • Anticancer Activity : A study focused on the anticancer properties of sulfonamide derivatives indicated that modifications in the phenyl groups significantly enhanced cytotoxicity against specific cancer cell lines, including MCF-7 and HepG2 cells. The study highlighted the importance of structural features in determining biological activity .
  • Enzyme Inhibition : Another investigation into enzyme inhibitors demonstrated that derivatives similar to this compound could effectively inhibit key enzymes implicated in metabolic pathways, showcasing their potential as therapeutic agents for metabolic disorders .

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